3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylbenzylthio group, and a triazole ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a hydrazine derivative can react with a nitrile compound in the presence of a base to form the triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the triazole intermediate.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and industrial chemistry.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The bromophenyl and triazole groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
Uniqueness
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the bromophenyl and methylbenzylthio groups, provides a versatile scaffold for further modifications and applications.
Properties
CAS No. |
477330-59-9 |
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Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4S/c1-15-5-2-3-6-17(15)14-27-21-25-24-20(16-7-4-12-23-13-16)26(21)19-10-8-18(22)9-11-19/h2-13H,14H2,1H3 |
InChI Key |
FTJHEVNLKIDAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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